Vulgamicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La enterocina es una clase de bacteriocinas sintetizadas por bacterias del ácido láctico, específicamente las especies de Enterococcus. Estos compuestos son conocidos por sus propiedades antibacterianas, particularmente contra patógenos transmitidos por alimentos como Listeria monocytogenes y especies de Bacillus . La enterocina y sus derivados son antibióticos poliquétidos que han demostrado eficacia en la preservación de alimentos y como posibles agentes terapéuticos .

Aplicaciones Científicas De Investigación

La enterocina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis de poliquétidos y las reacciones enzimáticas.

Biología: Se investiga su papel en la ecología microbiana y como conservante natural.

Industria: Se utiliza en la preservación de alimentos para inhibir el crecimiento de bacterias dañinas.

Mecanismo De Acción

La enterocina ejerce sus efectos antibacterianos al interrumpir la membrana celular de las bacterias objetivo. Esta interrupción conduce a la disipación del potencial de membrana, la pérdida de ATP interno y, en última instancia, a la muerte celular . Los objetivos moleculares incluyen proteínas y lípidos unidos a la membrana, que son esenciales para la supervivencia bacteriana .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de la enterocina implica una serie compleja de reacciones enzimáticas. La biosíntesis comienza con la activación del ácido benzoico o la fenilalanina, seguida de una serie de condensaciones de Claisen y modificaciones enzimáticas . Las enzimas clave involucradas incluyen EncM, que cataliza una reordenación tipo Favorskii, y EncN, que facilita la transferencia dependiente de ATP del benzoato a la proteína portadora de acilo .

Métodos de producción industrial: La producción industrial de enterocina generalmente implica la fermentación de cepas de Enterococcus en condiciones controladas. El proceso de fermentación se optimiza para obtener el máximo rendimiento, seguido de pasos de purificación como la precipitación con sulfato de amonio y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: La enterocina se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su actividad antibacteriana y su estabilidad.

Reactivos y condiciones comunes:

Oxidación: A menudo implica el uso de agentes oxidantes como el peróxido de hidrógeno.

Reducción: Típicamente emplea agentes reductores como el borohidruro de sodio.

Sustitución: Comúnmente utiliza nucleófilos como iones hidróxido en condiciones básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados modificados de enterocina con propiedades antibacterianas mejoradas .

Comparación Con Compuestos Similares

La enterocina es única entre las bacteriocinas debido a su actividad de amplio espectro y su estabilidad en diversas condiciones. Compuestos similares incluyen:

Nisina: Otra bacteriocina con propiedades antibacterianas similares pero menos estabilidad a altas temperaturas.

La estructura única y la actividad de amplio espectro de la enterocina la convierten en un candidato prometedor para diversas aplicaciones en la preservación de alimentos y la medicina.

Propiedades

Número CAS |

59678-46-5 |

|---|---|

Fórmula molecular |

C22H20O10 |

Peso molecular |

444.4 g/mol |

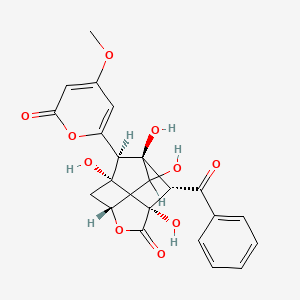

Nombre IUPAC |

(1S,2S,3S,6R,8R,9S,10R)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |

InChI |

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18-,20-,21+,22-/m1/s1 |

Clave InChI |

CTBBEXWJRAPJIZ-VHPBLNRZSA-N |

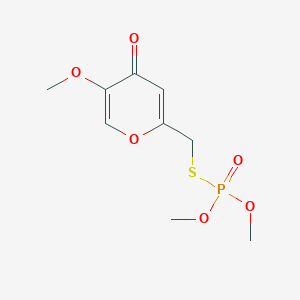

SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

SMILES isomérico |

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4[C@H]([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

SMILES canónico |

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

enterocin vulgamycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

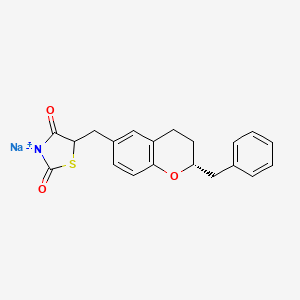

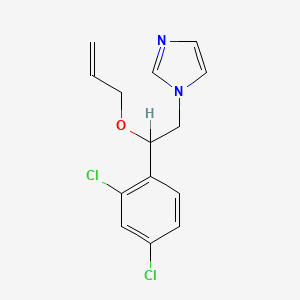

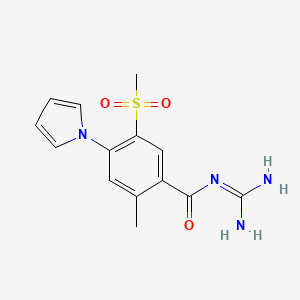

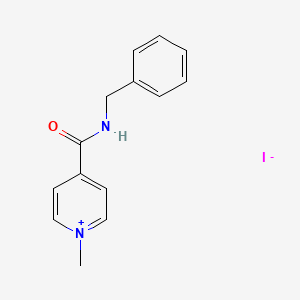

Feasible Synthetic Routes

Q1: How do enterocins exert their antimicrobial activity?

A1: Enterocins primarily target the cell membrane of susceptible Gram-positive bacteria. [, ] This interaction often involves pore formation, leading to the disruption of membrane integrity and ultimately cell death. [, ] The specific mechanism can vary depending on the enterocin type and the target organism. For instance, some enterocins have been shown to dissipate the transmembrane electrical potential (ΔΨ) and induce the efflux of intracellular Adenosine triphosphate (ATP), further contributing to cell death. []

Q2: Do enterocins exhibit a bactericidal or bacteriostatic effect?

A2: While most enterocins are generally considered bactericidal, meaning they kill bacteria, their effect can depend on factors like concentration, target organism, and environmental conditions. [, , ] Some enterocins may display a bacteriostatic effect at lower concentrations, inhibiting bacterial growth rather than causing immediate death. []

Q3: Are there any post-translational modifications observed in enterocins?

A5: Yes, some enterocins undergo post-translational modifications that can influence their activity. For instance, enterocin F4-9 is glycosylated, meaning it has sugar molecules attached, which are essential for its antimicrobial activity. [] Other modifications, such as N-formylation and oxidation, have been observed in enterocins like L50A and L50B. []

Q4: How do structural modifications impact the activity of enterocins?

A8: Structural modifications, even subtle ones, can significantly influence the activity, potency, and target specificity of enterocins. [, ] For instance, altering the disulfide bond in enterocin A completely abolished its antibacterial activity, highlighting the importance of specific structural elements. [] Hybrid enterocins, created by combining fragments of different enterocins, have demonstrated improved antimicrobial activities compared to their natural counterparts. []

Q5: What are some strategies to improve the stability and solubility of enterocins?

A9: Various formulation strategies can be employed to enhance the stability, solubility, and bioavailability of enterocins. [, ] These include encapsulation in nanoparticles, conjugation with polymers, and the use of stabilizing agents. [] Such approaches can protect enterocins from degradation and improve their delivery to target sites.

Q6: What in vitro and in vivo models are used to evaluate the efficacy of enterocins?

A10: In vitro studies often involve cell-based assays to assess the antimicrobial activity of enterocins against various pathogens. [, ] Animal models, such as mice infected with Trichinella spiralis, have been used to investigate the in vivo antiparasitic potential of enterocins. [] Studies on their efficacy in treating wound infections and their potential anticancer activities are also underway. [, ]

Q7: Are there any known mechanisms of resistance to enterocins?

A11: While enterocins are promising antimicrobial agents, the emergence of resistance remains a concern. [] Some bacteria have developed mechanisms to counteract enterocin activity, such as altering their cell wall structure or producing enzymes that degrade enterocins. [] Further research is crucial to understand and mitigate the development of resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)